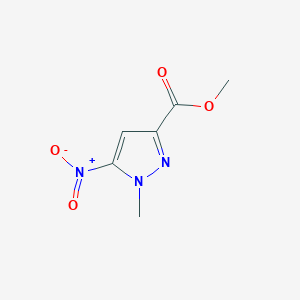

methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-methyl-5-nitropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-8-5(9(11)12)3-4(7-8)6(10)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEMXZUQMMIYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678953 | |

| Record name | Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796038-07-8 | |

| Record name | Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate from 1-methyl-1H-pyrazole-3-carboxylic acid methyl ester

An In-depth Technical Guide to the Synthesis of Methyl 1-Methyl-5-Nitro-1H-Pyrazole-3-Carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3] The document details the underlying reaction mechanism, offers a field-proven experimental protocol, and discusses critical process parameters and safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Significance of Nitro-Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds.[1][3] The introduction of a nitro group onto the pyrazole ring creates versatile intermediates, as the nitro group can be readily transformed into other functional groups, such as amines, which are pivotal for building molecular complexity.[4] Specifically, methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate serves as a crucial building block for synthesizing more complex molecules, including potent enzyme inhibitors and novel therapeutic agents. The controlled, regioselective nitration of the pyrazole core is, therefore, a reaction of significant interest.[5]

Reaction Mechanism and Regioselectivity

The synthesis of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate from methyl 1-methyl-1H-pyrazole-3-carboxylate is achieved through an electrophilic aromatic substitution reaction.[2][6]

Generation of the Electrophile

The reaction utilizes a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[7][8]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Directing Effects and Regioselectivity

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[6] However, the position of nitration is dictated by the electronic effects of the substituents already present on the ring:

-

1-Methyl Group (-CH₃): This is an activating group that donates electron density to the pyrazole ring through an inductive effect, enhancing its reactivity towards electrophiles.

-

3-Carboxylate Group (-COOCH₃): This is a deactivating, electron-withdrawing group. It reduces the electron density of the ring, particularly at the adjacent C4 position, making it less favorable for electrophilic attack.

The interplay of these effects directs the incoming nitronium ion to the C5 position . This position is electronically favored due to activation from the N-methyl group and is less deactivated by the distant carboxylate group compared to the C4 position. This results in the highly regioselective formation of the 5-nitro isomer.[5][9][10]

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Adherence to the described steps is critical for a successful outcome.

Materials and Reagents

| Reagent | CAS Number | Grade |

| Methyl 1-methyl-1H-pyrazole-3-carboxylate | 573176-43-9 | >98% Purity |

| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | ACS Grade, 98% |

| Concentrated Nitric Acid (HNO₃) | 7697-37-2 | ACS Grade, 70% |

| Crushed Ice (from deionized water) | N/A | N/A |

| Methanol (CH₃OH) | 67-56-1 | ACS Grade |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Hirsch funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Personal Protective Equipment (PPE): Safety goggles, acid-resistant gloves, lab coat

Step-by-Step Synthesis Procedure

-

Preparation of the Nitrating Mixture (Caution: Highly Exothermic):

-

In a beaker, place 40 mL of concentrated sulfuric acid and cool it to 0 °C in an ice-water bath.

-

Slowly, with constant stirring, add 10 mL of concentrated nitric acid dropwise to the cold sulfuric acid. The rate of addition should be controlled to maintain the temperature below 10 °C. This mixture contains the active nitronium ion electrophile.[7]

-

-

Reaction Setup:

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, dissolve 10.0 g of methyl 1-methyl-1H-pyrazole-3-carboxylate in 30 mL of concentrated sulfuric acid. Stir until a clear solution is obtained and cool the flask to 0-5 °C using an ice-water bath.

-

-

Nitration Reaction:

-

Slowly add the pre-prepared cold nitrating mixture to the solution of the pyrazole ester via the dropping funnel over a period of 45-60 minutes.

-

Causality: A slow addition rate is critical to control the highly exothermic reaction and prevent the temperature from rising above 5 °C. This minimizes the formation of unwanted dinitrated or other side products.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

-

Reaction Workup and Isolation:

-

Prepare a large beaker containing approximately 200 g of crushed ice.

-

Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a solid.

-

Causality: Quenching the reaction on ice serves two purposes: it stops the reaction immediately and precipitates the organic product, which is insoluble in the aqueous acidic medium.[11]

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Hirsch funnel.

-

Wash the collected solid twice with 20 mL portions of cold deionized water to remove residual acids, followed by one wash with 15 mL of ice-cold methanol to remove organic impurities.[7]

-

-

Purification:

-

Recrystallize the crude product from hot methanol. Dissolve the solid in a minimal amount of boiling methanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them under vacuum. The expected product is a colorless to light yellow crystalline solid.[11]

-

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the synthesis process.

Caption: Workflow for the synthesis of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate.

Product Characterization

The identity and purity of the final compound, methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, must be confirmed through analytical methods.

| Property | Expected Value |

| Appearance | Colorless to light yellow crystalline solid[11] |

| Molecular Formula | C₆H₇N₃O₄ |

| Molecular Weight | 185.14 g/mol |

| Melting Point | 95-100 °C[11] |

| Solubility | Soluble in methanol, ethanol, dichloromethane; insoluble in water[11] |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | δ (ppm) ~8.0-8.2 (s, 1H, pyrazole C4-H), ~4.0 (s, 3H, N-CH₃), ~3.9 (s, 3H, O-CH₃). The downfield shift of the C4-H proton is expected due to the strong electron-withdrawing effect of the adjacent nitro group. |

| ¹³C NMR | δ (ppm) ~160 (C=O), ~145 (C5-NO₂), ~140 (C3), ~115 (C4), ~53 (O-CH₃), ~40 (N-CH₃). |

| FT-IR (cm⁻¹) | ~1730 (C=O stretch of ester), ~1540 and ~1350 (asymmetric and symmetric NO₂ stretch), ~3100 (aromatic C-H stretch). |

| Mass Spec (EI) | M⁺ peak at m/z = 185. |

Critical Safety Considerations

-

Corrosive Reagents: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns. Always handle them inside a certified chemical fume hood while wearing appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction, which could lead to a dangerous release of pressure and corrosive fumes. Never add the reagents faster than specified.

-

Nitro Compounds: The product is a nitroaromatic compound. Such compounds should be handled with care as they can be toxic. Avoid inhalation of dust and skin contact.

-

Emergency Preparedness: An emergency eyewash and shower station must be readily accessible. A sodium bicarbonate solution should be on hand to neutralize any acid spills.

References

-

ChemBK. (2024, April 9). methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

Navajas, R., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2018, August 5). Nitropyrazoles (review). Retrieved from [Link]

-

ResearchGate. (2020, August 10). Review on synthesis of nitropyrazoles. Retrieved from [Link]

-

Gao, F., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Retrieved from [Link]

-

Li, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Retrieved from [Link]

-

Li, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. Retrieved from [Link]

-

Venkatesh, P. (2021). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Retrieved from [Link]

-

Navajas, R., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Retrieved from [Link]

-

Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. Semantic Scholar. Retrieved from [Link]

-

Chinese Journal of Energetic Materials. Review on Synthesis of Nitropyrazoles. Retrieved from [Link]

-

ResearchGate. (1997). Nitropyrazoles. Retrieved from [Link]

-

Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ResearchGate. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... Retrieved from [Link]

-

PubChem. 1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

University of Missouri-St. Louis. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

-

Elguero, J., et al. (1970). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. RSC Publishing. Retrieved from [Link]

-

Khan, K. M., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Retrieved from [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

-

ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

- Google Patents. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 3. jocpr.com [jocpr.com]

- 4. methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. aiinmr.com [aiinmr.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. chembk.com [chembk.com]

Introduction: The Significance of the Nitropyrazole Scaffold

An In-depth Technical Guide to the Physical and Chemical Properties of Nitropyrazole Compounds

Nitropyrazoles represent a compelling class of five-membered nitrogen-containing heterocyclic compounds that have garnered significant attention across diverse scientific disciplines. The pyrazole ring, an aromatic system with two adjacent nitrogen atoms, provides a stable and versatile scaffold.[1][2] The introduction of one or more nitro (–NO₂) groups onto this core dramatically alters its electronic landscape and physicochemical properties. These nitro functionalities, being potent electron-withdrawing groups, imbue the molecule with unique characteristics, making nitropyrazoles indispensable building blocks and active moieties in fields ranging from energetic materials to medicinal chemistry.[3][4]

In the realm of energetic materials, nitropyrazoles are prized for their high density, positive heats of formation, and tailored thermal stability, positioning them as potential replacements for traditional explosives like TNT.[1][5] For drug development professionals, the nitropyrazole scaffold is a key pharmacophore found in compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][6] This guide offers a comprehensive exploration of the synthesis, physical properties, chemical reactivity, and spectroscopic characterization of nitropyrazole compounds, providing researchers and scientists with the foundational knowledge required to harness their full potential.

Synthesis of Nitropyrazole Compounds: Strategic Pathways

The synthesis of nitropyrazoles is a cornerstone of their study, with methodologies designed to control the number and position of nitro groups on the pyrazole ring. The primary strategies involve the direct nitration of a pre-existing pyrazole core or the rearrangement of an N-nitrated intermediate.

The choice of nitrating agent and reaction conditions is critical for achieving the desired product. Common nitrating systems include nitric acid in sulfuric acid (HNO₃/H₂SO₄), nitric acid in acetic anhydride (HNO₃/Ac₂O), or fuming nitric acid.[1][7] The reactivity of the pyrazole ring towards electrophilic substitution is influenced by the substituents already present.

A prevalent and efficient pathway, particularly for C-nitrated pyrazoles, involves a two-step process:

-

N-Nitration: The pyrazole is first nitrated at the N1 position to form an N-nitropyrazole intermediate. This step is often carried out under milder conditions.

-

Rearrangement: The N-nitropyrazole is then subjected to thermal or acid-catalyzed rearrangement, which migrates the nitro group to a carbon atom on the ring, typically the C3 or C5 position, and sometimes the C4 position.[1][7] Further nitration can then be performed to introduce additional nitro groups. For instance, 3,4-dinitropyrazole (DNP) can be synthesized from pyrazole through N-nitration, rearrangement to 3-nitropyrazole, and subsequent C-nitration.[7]

Caption: General workflow for the synthesis of C-nitrated pyrazoles.

Physical Properties of Nitropyrazoles

The physical characteristics of nitropyrazole compounds are determinative of their application, particularly in materials science. Key properties include melting point, thermal stability, density, and solubility.

Melting Point and Thermal Stability

The melting points of nitropyrazoles are highly dependent on their substitution pattern and intermolecular forces, such as hydrogen bonding in N-H containing derivatives. Many nitropyrazoles, like 3,4-DNP, have relatively low melting points, which makes them candidates for melt-cast explosives.[8][9]

Thermal stability is a critical parameter for safety and performance, especially for energetic materials. It is typically evaluated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG).[10][11] The decomposition of nitropyrazoles is often an exothermic process, and the onset temperature of decomposition is a key indicator of stability.[11] An increase in the number of nitro groups can sometimes lead to a decrease in thermal stability due to increased molecular strain.[11] For example, the active N-H moiety in some dinitropyrazole derivatives can significantly influence their thermal decomposition behavior.[12]

Density and Energetic Performance

For energetic applications, high density is a desirable trait as it correlates with superior detonation velocity and pressure. The dense crystal packing is often facilitated by strong intermolecular interactions.[8] The presence of multiple nitro groups contributes to a high molecular weight and density. For instance, 3,4-DNP has a reported density of 1.81 g/cm³.[8] Computational studies using Density Functional Theory (DFT) are frequently employed to predict the density and detonation performance of novel nitropyrazole structures before their synthesis is attempted.[8][13]

| Compound | Common Name | Melting Point (°C) | Density (g/cm³) | Detonation Velocity (m/s) |

| 4-Nitropyrazole | 4-NP | 163–165 | 1.52 | 6,680 |

| 3,4-Dinitropyrazole | 3,4-DNP | ~84 | 1.81 | 8,240 |

| 1-Methyl-3,4,5-trinitropyrazole | MTNP | 80-83 | - | 8,960 |

| 4-Amino-3,5-dinitropyrazole | LLM-116 | - | 1.90 | 8,497 |

| Table 1: Physical and Energetic Properties of Selected Nitropyrazole Compounds. Data compiled from various sources.[1][8][14] |

Solubility

Solubility is a crucial factor for both synthesis (reaction medium, purification) and pharmaceutical applications (bioavailability, formulation). The solubility of nitropyrazoles varies significantly with the solvent. For example, studies on 4-nitropyrazole have determined its solubility in a range of common organic solvents like methanol, ethanol, and acetonitrile, providing essential data for crystallization and preparation processes.[7] Generally, solubility in polar solvents increases with temperature.[15]

| Solvent | Solubility of 4-Nitropyrazole (mole fraction at 298.15 K) |

| Methanol | High |

| Ethanol | High |

| Acetonitrile | Moderate |

| Water | Low |

| Table 2: Qualitative Solubility of 4-Nitropyrazole in Various Solvents.[7] |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of nitropyrazoles in the solid state.[16][17] This technique reveals precise bond lengths, bond angles, molecular conformation, and the nature of intermolecular interactions like hydrogen bonding.[18][19] Such structural insights are vital for understanding structure-property relationships, explaining observed physical properties like melting point and density, and for the rational design of new materials and drug candidates.[13][16]

Chemical Properties and Reactivity

The chemical behavior of nitropyrazoles is dominated by the interplay between the aromatic pyrazole ring and the electron-withdrawing nitro groups.

Acidity and Basicity

The pyrazole ring itself is amphoteric. The pyrrole-like N-H proton is weakly acidic, while the pyridine-like N2 atom is basic due to its available lone pair of electrons.[20] The introduction of strongly electron-withdrawing nitro groups significantly increases the acidity of the N-H proton, making many nitropyrazoles notably acidic.[9][10] For instance, 3,4,5-trinitropyrazole (TNP) readily forms salts with both organic and inorganic bases.[10][11] This acidity is a critical consideration, as acidic compounds can be incompatible with metal casings in applications like munitions.[9]

Reactivity in Nucleophilic Aromatic Substitution

The pyrazole ring, when substituted with multiple nitro groups, becomes highly electron-deficient and is activated towards nucleophilic aromatic substitution (SₙAr). The nitro group itself can act as a leaving group. For example, in 3,4,5-trinitro-1H-pyrazole, the nitro group at the C4 position is susceptible to regioselective substitution by various nucleophiles such as amines or thiols under mild conditions.[7] The reactivity of a nitro group as a leaving group can also depend on its position; studies have shown that a nitro group at the C5 position is often more reactive than one at the C3 position.[21]

Thermal Decomposition Pathways

The thermal decomposition of nitropyrazoles is a complex process that is of paramount interest for assessing the safety and performance of energetic materials.[10] The decomposition mechanism can involve several pathways, including:

-

C–NO₂ Bond Homolysis: The initial step is often the breaking of the weakest bond, which is typically the C–NO₂ bond, to release •NO₂.

-

Intramolecular Rearrangement: Some nitropyrazoles can undergo intramolecular rearrangements, such as a nitro-nitrite rearrangement, which can be a lower-energy pathway to decomposition.[10]

-

Intramolecular Hydrogen Transfer: In molecules with adjacent amino or N-H groups, intramolecular hydrogen transfer can initiate the decomposition cascade.[12]

Caption: Simplified potential thermal decomposition pathways for nitropyrazoles.

Spectroscopic Characterization

Unambiguous characterization of synthesized nitropyrazole compounds relies on a suite of spectroscopic techniques.[22][23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The chemical shifts of the ring protons are found downfield due to the aromatic nature of the ring and the deshielding effect of the nitro groups. The N-H proton, if present, typically appears as a broad singlet at a very downfield chemical shift.

-

¹³C NMR: The carbon atoms attached to nitro groups are significantly deshielded and appear at downfield chemical shifts.

-

¹⁵N NMR: This technique is particularly informative for nitrogen-rich compounds, providing distinct signals for the pyrazole ring nitrogens and the nitro group nitrogens. Computational methods are often used to predict and help assign ¹⁵N NMR chemical shifts.[24]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. Characteristic vibrational frequencies for nitropyrazoles include:

-

N–O Asymmetric Stretch: ~1530-1560 cm⁻¹

-

N–O Symmetric Stretch: ~1310-1370 cm⁻¹

-

C=N and C=C Ring Stretching: ~1400-1600 cm⁻¹

-

N–H Stretch (if present): ~3100-3400 cm⁻¹ (often broad)

UV-Visible Spectroscopy

Nitropyrazoles typically exhibit π → π* electronic transitions. The position of the absorption maximum (λₘₐₓ) is influenced by the number and position of nitro groups and the solvent used.[22]

| Technique | Key Observables for a Representative Nitropyrazole |

| ¹H NMR | Ring Protons: δ 7.5-9.0 ppm; N-H Proton: δ >10 ppm (broad) |

| ¹³C NMR | C-NO₂: δ >140 ppm; Other Ring Carbons: δ 105-140 ppm |

| IR (cm⁻¹) | ~1550 (asym. N-O), ~1340 (sym. N-O), ~3200 (N-H) |

| UV-Vis | π → π* transitions, λₘₐₓ dependent on conjugation |

| Table 3: General Spectroscopic Data Summary for Nitropyrazole Compounds.[22][25][26][27] |

Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyrazole (One-Pot, Two-Step Method)

This protocol is adapted from an optimized method for synthesizing 4-Nitropyrazole, an important intermediate.[28]

Causality: This one-pot method is efficient because it avoids the isolation of the intermediate pyrazole sulfate. Using a potent nitrating mixture of fuming nitric and fuming sulfuric acid allows for direct C-nitration at a moderate temperature, improving yield and reducing reaction time compared to older methods.[28]

Methodology:

-

Preparation of Nitrating Agent: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 90% fuming nitric acid to 20% fuming sulfuric acid, maintaining the temperature below 10°C.

-

Formation of Pyrazole Sulfate: In a separate reaction vessel, slowly add pyrazole to concentrated sulfuric acid while cooling in an ice bath to control the exothermic reaction.

-

Nitration: Slowly add the pre-formed pyrazole sulfate solution to the cold nitrating mixture from Step 1. The addition rate should be controlled to keep the internal temperature below 15°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50°C. Maintain this temperature for 1.5 hours with continuous stirring.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated product will be a white solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry. The crude 4-Nitropyrazole can be further purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture).

-

Validation: Confirm the identity and purity of the product using melting point analysis, NMR, and IR spectroscopy, comparing the data with literature values.

Protocol 2: General Spectroscopic Characterization Workflow

Causality: This systematic workflow ensures that comprehensive and reliable data is collected for structural elucidation and purity assessment of a newly synthesized nitropyrazole derivative. Each technique provides complementary information.

Methodology:

-

Sample Preparation: Ensure the sample is dry and free of residual solvent.

-

NMR: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice as it dissolves many polar organic compounds and allows for the observation of exchangeable N-H protons.

-

IR (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

MS (ESI): Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

-

Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra. Use standard acquisition parameters.

-

IR: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

MS: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion ([M+H]⁺ or [M-H]⁻).

-

-

Data Analysis:

-

NMR: Integrate proton signals, determine multiplicities, and assign peaks to the molecular structure. Correlate ¹H and ¹³C signals using 2D NMR (HSQC, HMBC) if necessary.

-

IR: Identify characteristic absorption bands corresponding to the nitro, N-H, and pyrazole ring vibrations.

-

MS: Confirm the molecular weight of the compound from the observed molecular ion.

-

Consolidation: Synthesize the data from all techniques to build a self-consistent and unambiguous structural assignment for the nitropyrazole compound.

-

References

- Dalinger, I., Shevelev, S., Korolev, V., Khakimov, D., Pivina, T., Pivkina, A., Ordzhonikidze, O., & Frolov, Y. (2010). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry.

- ResearchGate. (n.d.). Review on synthesis of nitropyrazoles.

- Li, Y., et al. (2022).

- Wurzenberger, M. H., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PubMed Central.

- Guidechem. (n.d.). How to Synthesize 4-Nitropyrazole Efficiently?. Guidechem.

- Dalinger, I., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles.

- Rao, E. N., & Tewari, S. P. (2015). DFT study on the structure and explosive properties of nitropyrazoles. Taylor & Francis Online.

- Elguero, J., et al. (2025).

- Liu, Z., et al. (n.d.). Review on Synthesis of Nitropyrazoles.

- Manelis, G. B., et al. (2016). Thermal decomposition peculiarities and combustion behavior of nitropyrazoles.

- Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central.

- Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.

- Alkorta, I., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central.

- National Center for Biotechnology Inform

- Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed.

- Pevzner, M. S., & Kofman, T. P. (2003). Nitropyrazoles. Part 11. Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring.

- BenchChem. (2025). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. BenchChem.

- Brainly. (2023). Compare the acidity and basicity of pyrazole and imidazole with pyrrole and pyridine. brainly.com.

- Iaroshenko, V. O., et al. (2015). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry.

- Wurzenberger, M. H., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.

- Jasiński, R., & Mirosław, B. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. PubMed Central.

- BenchChem. (2025).

- Ma, Q., et al. (2023).

- El-Faham, A., et al. (2020). Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applications.

- Zhang, J., et al. (2025). The crystal structure of pyrazole nitrate.

- Kanishchev, M. I., et al. (1988). Nitropyrazoles (review).

- Wurzenberger, M. H., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.

- O’Brien, C., & Onani, M. (2018). Perspective: The potential of pyrazole-based compounds in medicine. University of Johannesburg.

- Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University.

- Rasika, D. S., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

- Akhtar, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.

- Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review.

- Research India Publications. (n.d.). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-.

- Li, H., et al. (2007). Synethsis and characterization of 3-nitropyrazole and its salts.

- El-Azab, A. S., et al. (2016). Spectroscopic analysis of NMR, IR, Raman and UV-Visible, HOMO-LUMO, ESP and Mulliken charges of coumarin derivative by density functional theory.

- Lab Manager. (2024).

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.uj.ac.za [pure.uj.ac.za]

- 5. energetic-materials.org.cn [energetic-materials.org.cn]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. akjournals.com [akjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. mkuniversity.ac.in [mkuniversity.ac.in]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. brainly.com [brainly.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 24. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ripublication.com [ripublication.com]

- 27. researchgate.net [researchgate.net]

- 28. Page loading... [wap.guidechem.com]

Navigating the Synthesis and Application of a Key Heterocyclic Intermediate: Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction: A Building Block of Potential Therapeutic Value

Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, identified by CAS number 796038-07-8, is a substituted pyrazole derivative that has emerged as a critical intermediate in the synthesis of complex heterocyclic molecules. While not typically investigated for its own biological activity, its structural features make it a valuable precursor for creating compounds with potential applications in antiviral and metabolic disease research. This guide provides a comprehensive overview of the available experimental data, focusing on its synthesis and its role in the development of novel therapeutic agents.

The core structure, a pyrazole ring, is a well-known scaffold in medicinal chemistry, prized for its metabolic stability and diverse biological activities. The presence of a nitro group and a methyl ester on this particular compound offers versatile chemical handles for further functionalization, allowing for the construction of more elaborate molecular architectures.

Physicochemical Properties

A summary of the fundamental properties of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate is provided below. It is important to note that while basic properties are known, extensive experimental characterization data is not widely available in the public domain.

| Property | Value |

| CAS Number | 796038-07-8 |

| Molecular Formula | C₆H₇N₃O₄ |

| Molar Mass | 185.14 g/mol |

| Physical State | Not specified (likely a solid) |

| Solubility | Soluble in ethanol, methanol, and dichloromethane; insoluble in water. |

Synthesis of Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate: A Detailed Protocol

The synthesis of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate is prominently featured in patent literature, where it is prepared as a key intermediate. The general strategy involves the methylation of methyl 5-nitro-1H-pyrazole-3-carboxylate. A critical aspect of this reaction is the formation of a mixture of constitutional isomers, which necessitates careful purification to isolate the desired product.

Experimental Protocol from Patent WO2020001448A1

This protocol details the synthesis of a mixture containing methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate.

Materials:

-

Methyl 5-nitro-1H-pyrazole-3-carboxylate

-

N,N-dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Iodomethane (CH₃I)

Procedure:

-

Dissolve methyl 5-nitro-1H-pyrazole-3-carboxylate (e.g., 8.4 g, 47.6 mmol) in N,N-dimethylformamide (100 mL).

-

To this solution, add potassium carbonate (e.g., 13.139 g, 95.068 mmol).

-

Add iodomethane (e.g., 7.451 g, 52.495 mmol) to the reaction mixture.

-

The reaction is stirred, typically at room temperature, until completion. The progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, followed by extraction and purification steps (e.g., column chromatography) to isolate the mixture of methylated products.[1]

Causality Behind Experimental Choices:

-

Solvent: DMF is a polar aprotic solvent that is well-suited for Sₙ2 reactions like methylation, as it can dissolve the ionic reactants (the pyrazole salt) and does not interfere with the nucleophilic attack.

-

Base: Potassium carbonate is a mild inorganic base used to deprotonate the pyrazole ring, generating the nucleophilic pyrazolide anion required for the reaction with iodomethane.

-

Methylating Agent: Iodomethane is a highly reactive and common methylating agent.

Synthesis Workflow

Caption: Synthesis workflow for methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate.

Application as a Synthetic Intermediate

The primary utility of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate lies in its role as a precursor for more complex molecules with potential therapeutic applications.

Synthesis of Heterocyclic Modulators of Lipid Synthesis

In the context of developing treatments for viral infections like Hepatitis C, cancer, and metabolic disorders, this compound serves as a building block.[2] The nitro group can be reduced to an amine, which then participates in further coupling reactions to build the final complex molecule.

Synthesis of Dihydropyrimidine Derivatives for HBV Treatment

Patent literature describes the use of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate in the synthesis of dihydropyrimidine derivatives that act as modulators of Hepatitis B virus (HBV) capsid assembly.[1] In this pathway, the pyrazole intermediate is elaborated through a series of reactions to form a key component of the final active pharmaceutical ingredient.

Illustrative Transformation Pathway

Caption: General transformation pathway for the intermediate.

Experimental Data: Current Landscape and Gaps

This lack of data is common for synthetic intermediates that are not the final product of interest. For researchers working with this compound, this highlights the necessity of performing in-house characterization and purification to ensure the identity and purity of the material before its use in subsequent synthetic steps. The isomeric mixture produced during its synthesis further underscores the importance of rigorous analytical validation.

Conclusion and Future Outlook

Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate is a valuable, albeit under-characterized, synthetic intermediate. Its documented use in the synthesis of potential antiviral and metabolic disease therapeutics demonstrates its importance to the drug discovery and development community. The provided synthesis protocols, derived from authoritative patent literature, offer a clear path to its preparation.

For researchers and scientists, the key takeaway is the dual nature of this compound: it is a readily accessible building block, but one that requires careful in-house validation due to the lack of extensive public data. Future publications detailing the full analytical characterization of this compound would be a valuable contribution to the scientific community, streamlining its use and ensuring the reproducibility of synthetic efforts that rely on this key intermediate.

References

- Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases. WO2020001448A1.

- Heterocyclic modulators of lipid synthesis. WO2012122391A1.

Sources

An In-depth Technical Guide to the Solubility of Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, a key heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Recognizing the critical role of solubility in drug development and chemical synthesis, this document details the theoretical and practical aspects of its dissolution in various organic solvents. A significant challenge in working with novel compounds is the frequent absence of extensive published solubility data. Therefore, this guide emphasizes a robust, first-principles approach, equipping researchers with the necessary protocols to determine solubility profiles in their own laboratories. We will explore the physicochemical properties of the target molecule, the principles governing its solubility, and provide a detailed, step-by-step experimental workflow for accurate solubility determination. This guide is designed to be a practical resource for scientists, enabling informed solvent selection and optimization of experimental conditions.

Introduction: The Significance of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a fundamental physicochemical property that dictates its behavior in both biological and chemical systems. For drug development professionals, poor aqueous solubility can be a major hurdle, leading to low bioavailability and therapeutic inefficacy. In the realm of organic synthesis, the choice of solvent is paramount for achieving optimal reaction kinetics, yield, and purity. Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, a functionalized pyrazole derivative, holds promise in various research applications. However, to effectively utilize this compound, a thorough understanding of its solubility in a range of organic solvents is essential. This guide addresses the current knowledge gap by providing both theoretical insights and practical methodologies for characterizing the solubility of this important molecule.

Physicochemical Properties of Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate

A foundational understanding of a molecule's physical and chemical properties is crucial for predicting its solubility behavior. The structural features of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate provide key insights into its potential interactions with different solvents.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₄ | |

| Molecular Weight | 199.14 g/mol | |

| Appearance | Colorless to light yellow crystalline solid | |

| Melting Point | 95-100 °C | |

| Boiling Point | 315 °C |

Note: The data presented is compiled from available chemical databases. Independent verification is recommended.

The presence of a nitro group (-NO₂), a methyl ester (-COOCH₃), and the pyrazole ring itself contributes to the molecule's polarity. The nitro group is a strong electron-withdrawing group, creating a dipole moment. The methyl ester can act as a hydrogen bond acceptor. The pyrazole ring, with its two nitrogen atoms, can also participate in hydrogen bonding. These features suggest that the molecule will have a preference for polar organic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. This principle is rooted in the thermodynamics of mixing, where the change in Gibbs free energy (ΔG) determines the spontaneity of the dissolution process. For a substance to dissolve, the intermolecular forces between the solute and solvent molecules must be strong enough to overcome the solute-solute and solvent-solvent interactions.

Several key factors influence the solubility of an organic compound:

-

Polarity: Polar solvents, characterized by a significant dipole moment, are more likely to dissolve polar solutes. The polarity of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, arising from its functional groups, suggests good solubility in polar aprotic and protic solvents.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can greatly enhance the solubility of a solute with complementary functionalities. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the ester and nitro groups in the target molecule can act as hydrogen bond acceptors.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the crystal.

-

Crystalline Structure: The stability of the crystal lattice of a solid can significantly impact its solubility. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.

Known Solubility Profile of Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate

Currently, publicly available quantitative solubility data for methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate is limited. However, qualitative information indicates the following:

| Solvent | Solubility |

| Water | Insoluble[1] |

| Ethanol | Soluble[1] |

| Methanol | Soluble[1] |

| Dichloromethane | Soluble[1] |

This qualitative data aligns with the theoretical principles discussed, as ethanol, methanol, and dichloromethane are all polar organic solvents. The insolubility in water is also expected for a molecule of this size and with a significant nonpolar hydrocarbon component (the methyl groups).

Experimental Protocol for the Determination of Solubility

To empower researchers to generate their own high-quality, quantitative solubility data, this section provides a detailed, step-by-step protocol based on the well-established shake-flask method. This method is widely recognized for its reliability in determining the equilibrium solubility of a compound.[2]

Materials and Equipment

-

Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate (high purity)

-

Selected organic solvents (analytical grade or higher):

-

Acetonitrile

-

Ethyl acetate

-

Acetone

-

Toluene

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Figure 1: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate of a known concentration in a suitable solvent (one in which it is freely soluble, such as DMF or DMSO).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate to a pre-weighed vial. The goal is to have undissolved solid remaining at equilibrium. A starting point is to add approximately 10-20 mg of the compound.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period to ensure equilibrium is reached. A common timeframe is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC or UV-Vis spectrophotometric method.

-

For HPLC analysis, inject a known volume of each solution and record the peak area.

-

For UV-Vis analysis, measure the absorbance at the wavelength of maximum absorbance (λmax) for the compound.

-

-

Data Analysis and Calculation:

-

Generate a calibration curve by plotting the analytical response (peak area or absorbance) of the standard solutions against their known concentrations.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the solubility of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate in the test solvent using the following equation, accounting for the dilution factor:

Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Dielectric Constant (approx.) | Solubility at 25 °C (g/L) |

| Toluene | 2.4 | [To be determined] |

| Ethyl acetate | 6.0 | [To be determined] |

| Acetone | 21 | [To be determined] |

| Ethanol | 24.5 | [To be determined] |

| Methanol | 32.7 | [To be determined] |

| Acetonitrile | 37.5 | [To be determined] |

| Dimethylformamide (DMF) | 38.3 | [To be determined] |

| Dimethyl sulfoxide (DMSO) | 46.7 | [To be determined] |

By plotting the solubility against the dielectric constant of the solvents, a trend may emerge that further elucidates the solubility behavior of the compound. Generally, a positive correlation between solubility and the dielectric constant would be expected for a polar compound like methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate.

Safety Considerations

When working with methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate and organic solvents, it is imperative to adhere to standard laboratory safety procedures.

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate and each solvent for specific handling and disposal information.

-

The dust and vapors of the compound may cause irritation to the eyes, skin, and respiratory tract.[1] Avoid inhalation and direct contact.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate in organic solvents. While published quantitative data is scarce, the principles of solubility and the detailed experimental protocol provided herein offer a robust pathway for researchers to generate this critical information. By systematically evaluating the solubility in a range of solvents, scientists can make informed decisions in the design of synthetic routes, the formulation of drug delivery systems, and the execution of various other research activities. The self-validating nature of the provided protocol ensures that the generated data will be reliable and reproducible, contributing to the broader scientific understanding of this promising compound.

References

-

ChemBK. (n.d.). methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

LibreTexts. (2023, October 30). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

ChemBK. (2024, April 9). methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate - Introduction. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

McMaster University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

ChemUniverse. (n.d.). methyl 1-methyl-5-nitro-1h-pyrazole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

Al-Hourani, B. J., El-Elimat, T., Al-Dujaili, A. A., & Sweis, F. M. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2015(2), M857. [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

Tradeindia. (n.d.). Methyl 5-acetyl 1h-pyrazole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

Boron Molecular. (n.d.). 5-nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-methyl-3-nitro-1h-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-nitro-1h-pyrazole-5-carboxylate. Retrieved from [Link]

-

Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. [Link]

-

PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

Sources

Thermal stability and decomposition of nitropyrazole derivatives

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Nitropyrazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Nitropyrazole derivatives represent a pivotal class of energetic materials, prized for their high density, substantial heats of formation, and tunable thermal stability.[1][2][3] This combination of properties makes them promising candidates for applications ranging from advanced explosives to propellants and pyrotechnics.[1][2] Understanding the thermal behavior of these compounds is not merely an academic exercise; it is a critical prerequisite for ensuring safety during their synthesis, handling, storage, and application.[4][5] This guide provides a comprehensive exploration of the thermal stability and decomposition pathways of nitropyrazole derivatives, intended for researchers and scientists in the fields of energetic materials and chemical synthesis. We will delve into the state-of-the-art experimental techniques for thermal analysis, dissect the intricate mechanisms of decomposition, and examine the structure-property relationships that govern stability.

The Imperative of Thermal Stability in Energetic Materials

The defining characteristic of an energetic material is its ability to release a large amount of energy in a very short time.[4] However, this stored energy must remain locked and stable under normal conditions and only be released upon a specific stimulus. Thermal stability, therefore, is a paramount performance metric. It dictates the material's safe handling limits, storage lifetime, and reliability. For nitropyrazoles, which are being developed as potential replacements for traditional explosives like TNT and RDX, a thorough understanding of their thermal decomposition is crucial for predicting their behavior and preventing accidental initiation.[5][6]

Core Methodologies for Assessing Thermal Stability

A multi-faceted approach is required to fully characterize the thermal properties of nitropyrazole derivatives. The most common and powerful techniques are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).[7][8][9][10]

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is often the first-line screening tool for new energetic compounds. It measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This allows for the precise determination of melting points, phase transitions, and, most importantly, the onset temperature and enthalpy of decomposition. A sharp, intense exothermic peak is a hallmark of an energetic decomposition process.[11]

Trustworthiness: The reliability of DSC data hinges on careful experimental setup. Using sealed crucibles (e.g., aluminum or gold-plated copper) is essential to contain any gaseous decomposition products and ensure accurate heat flow measurement, especially under elevated pressures which can suppress the evaporation of volatile compounds and reveal the true decomposition behavior.[12]

-

Sample Preparation: Accurately weigh 0.5–1.5 mg of the nitropyrazole derivative into a high-pressure sealed crucible.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

-

Experimental Conditions: Purge the cell with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

Thermal Program: Heat the sample from ambient temperature to approximately 350-400°C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). Using multiple heating rates is crucial for subsequent kinetic analysis.[8]

-

Data Analysis: Identify the onset temperature of decomposition (Tonset), the peak exothermic temperature (Tpeak), and integrate the peak area to determine the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA complements DSC by precisely measuring the change in mass of a sample as a function of temperature.[7] For nitropyrazoles, this technique helps to distinguish between simple evaporation/sublimation and a true decomposition event, which is characterized by significant mass loss. It also provides information on the number of decomposition stages and the final residual mass.

Trustworthiness: TGA results are most informative when coupled with an analysis of the evolved gases, typically using a hyphenated technique like TGA-FTIR or TGA-MS. This allows for the identification of the gaseous decomposition products (e.g., N₂, CO₂, H₂O, NOₓ), providing direct evidence for the proposed decomposition mechanisms.[12]

-

Sample Preparation: Place 1–3 mg of the sample into an open ceramic or aluminum crucible.

-

Instrument Setup: Place the crucible onto the TGA's sensitive microbalance.

-

Experimental Conditions: Heat the sample under a controlled atmosphere (typically inert N₂) at a linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Generate a mass vs. temperature curve (TG) and its first derivative (DTG). The DTG curve highlights the temperatures of maximum mass loss rate for each decomposition step.

Integrated Thermal Analysis Workflow

The synergy between DSC and TGA provides a robust initial assessment of thermal stability. This workflow is a self-validating system: a significant exotherm in the DSC that corresponds to a sharp mass loss in the TGA confirms an energetic decomposition event.

Caption: Generalized decomposition pathways for nitropyrazole derivatives.

Case Study: LLM-116 (4-Amino-3,5-dinitropyrazole) For LLM-116, studies suggest that the decomposition is initiated by an intermolecular hydrogen transfer. [11][13]This leads to the formation of an intermediate that triggers the opening of the pyrazole ring. The subsequent fragmentation releases stable gaseous products like NH₃, N₂, and H₂O, driving the decomposition forward. [13]

Conclusion and Future Outlook

The thermal stability of nitropyrazole derivatives is a complex interplay of molecular structure, intermolecular forces, and reaction kinetics. A systematic evaluation using techniques like DSC and TGA is fundamental to characterizing these materials. The insights gained from these experiments, coupled with computational modeling, are paving the way for the rational design of next-generation energetic materials. [1][14]Future research will likely focus on developing novel nitropyrazole structures with enhanced thermal margins without compromising energetic performance, such as through the creation of complex fused heterocyclic systems or co-crystallization, pushing the boundaries of what is possible in the field of high-energy-density materials. [6]

References

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed. [Link]

-

Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. [Link]

-

Synthesis and properties of 3,4,5-trinitropyrazole-1-ol and its energetic salts. Royal Society of Chemistry. [Link]

-

Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. MDPI. [Link]

-

The Application of Thermal Analysis to Research on Energetic Materials. ResearchGate. [Link]

-

Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. Royal Society of Chemistry. [Link]

-

Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. [Link]

-

Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]

-

The design and synthesis of new advanced energetic materials based on pyrazole–triazole backbones. Royal Society of Chemistry. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. ResearchGate. [Link]

-

Thermal Analysis of Improvised Energetic Chemicals using Laser-Heating Calorimetry. Office of Scientific and Technical Information. [Link]

-

Thermal risk analysis of the synthesis process for 1-methyl-3,4,5-trinitropyrazole (MTNP). Springer. [Link]

-

Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications. [Link]

-

Thermal analysis of high-temperature fast reactions in energetic materials. Springer. [Link]

-

Thermal decomposition peculiarities and combustion behavior of nitropyrazoles. ResearchGate. [Link]

-

Thermal decomposition peculiarities and combustion behavior of nitropyrazoles. Semantic Scholar. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health. [Link]

-

Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. ACS Publications. [Link]

-

Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. National Institutes of Health. [Link]

-

Thermal risk analysis of the synthesis process for 1-methyl-3,4,5-trinitropyrazole (MTNP). Research Square. [Link]

-

Thermal Stability of Explosives. CHIMIA. [Link]

-

The course of decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 3 during heating in the range of 20–300 °C. ResearchGate. [Link]

-

Thermal stability of 3,4,5-trinitropyrazole and its ammonium salt. ResearchGate. [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. National Institutes of Health. [Link]

-

Review on synthesis of nitropyrazoles. ResearchGate. [Link]

-

Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ojs.chimia.ch [ojs.chimia.ch]

- 5. researchgate.net [researchgate.net]

- 6. The design and synthesis of new advanced energetic materials based on pyrazole–triazole backbones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Functionalized Pyrazoles via Aryl Diazonium Salts

A Senior Application Scientist's Perspective on Mechanism, Strategy, and Execution

Preamble: Deconstructing the "Diazonium Nitration Reaction" for Pyrazole Synthesis

To the practicing researcher, precision in terminology is paramount. While the term "diazonium nitration reaction" does not describe a single, standard named reaction for pyrazone synthesis, it aptly points toward a highly valuable and versatile strategy: the use of aryl diazonium salt chemistry to construct the pyrazole core, often incorporating a nitro functional group. The pyrazole scaffold is a cornerstone of modern medicinal chemistry and materials science, appearing in blockbuster drugs like Celecoxib and Sildenafil. Its synthesis is therefore a subject of intense and ongoing investigation.

This guide provides an in-depth exploration of the most robust and widely employed method for synthesizing N-aryl pyrazoles from diazonium salts: the Japp-Klingemann reaction . We will dissect its mechanism, explore its strategic nuances, and provide validated protocols. Crucially, we will integrate the "nitration" aspect by detailing methodologies for the synthesis of nitro-substituted pyrazoles—a class of compounds with significant applications ranging from targeted therapeutics to energetic materials.

Part 1: The Japp-Klingemann Reaction: A Mechanistic Deep Dive

The Japp-Klingemann reaction is a powerful chemical transformation used to synthesize hydrazones from β-keto-acids (or β-keto-esters) and aryl diazonium salts.[1][2] These hydrazone intermediates are then readily cyclized to form the pyrazole ring system. The reaction provides a reliable and modular route to highly substituted pyrazoles.

The Core Mechanism: A Stepwise Analysis

The overall transformation can be understood as a five-step sequence, beginning with the essential formation of the electrophilic diazonium salt.

-

Diazotization of the Arylamine: The journey begins with the conversion of a primary aromatic amine (e.g., a substituted aniline) into an aryl diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).[3][4] The reaction is highly exothermic and the resulting diazonium salt is often unstable; therefore, maintaining a low temperature (0–5 °C) is critical for safety and to prevent premature decomposition.[3][5] The active electrophile in this step is the nitrosonium ion (NO⁺).[4][6][7]

-

Formation of the Nucleophile: Concurrently, the active methylene compound, such as a β-ketoester like ethyl acetoacetate, is deprotonated by a base to form a nucleophilic enolate.[1] The choice of base is crucial and depends on the acidity of the α-proton. Sodium acetate is often sufficient for β-ketoesters.

-

Azo Coupling: The highly electrophilic diazonium salt is then attacked by the enolate nucleophile.[1] This coupling reaction forms an intermediate azo compound, which is often highly colored and can serve as a useful visual indicator of reaction progress.

-

Hydrolysis and Rearrangement: Under the reaction conditions, the azo intermediate undergoes hydrolysis. This step typically involves the cleavage of an acyl or carboxyl group, leading to the formation of a more stable arylhydrazone.[1] This deacylation is a key driving force for the reaction.

-

Cyclization to the Pyrazole Ring: The final, and defining, step is the intramolecular cyclization of the arylhydrazone. The lone pair on the secondary nitrogen attacks one of the carbonyl carbons (or its enol tautomer), followed by dehydration, to form the aromatic pyrazole ring. This cyclization can be promoted by either acidic or basic conditions.

Visualizing the Mechanism

The following diagram illustrates the complete mechanistic pathway of the Japp-Klingemann reaction for pyrazole synthesis.

Caption: Key mechanistic steps in the Japp-Klingemann pyrazole synthesis.

Part 2: Strategic Considerations & Protocol Validation

A successful synthesis relies not just on following steps, but on understanding the causality behind experimental choices. As a self-validating system, each stage of this reaction offers checkpoints and requires careful consideration of the substrates and conditions.

Substrate Scope and Reactivity

-

Aryl Diazonium Salts : The stability and reactivity of the diazonium salt are heavily influenced by the substituents on the aromatic ring.

-

Electron-withdrawing groups (EWGs) , such as -NO₂, -CN, or halides, increase the electrophilicity and stability of the diazonium salt, making them excellent substrates for this reaction.

-

Electron-donating groups (EDGs) , such as -OCH₃ or -CH₃, decrease the stability of the diazonium salt, which can lead to decomposition and side reactions. Careful temperature control is even more critical with these substrates.

-

-

Active Methylene Compounds : The choice of the 1,3-dicarbonyl component dictates the substitution pattern at positions 4 and 5 of the pyrazole ring.

-

Symmetrical dicarbonyls (e.g., acetylacetone) lead to a single pyrazole product.

-

Unsymmetrical dicarbonyls (e.g., ethyl acetoacetate) can lead to mixtures of regioisomers. The regioselectivity of the final cyclization step often depends on the steric and electronic differences between the two carbonyl groups and can be influenced by pH.[8]

-

Trustworthiness and Safety: Managing the Diazonium Hazard

The primary operational risk in this synthesis is the diazonium salt itself. Aromatic diazonium salts, particularly when dry or in concentrated form, can be shock-sensitive and violently explosive.[5]

Core Safety Mandates:

-

Never Isolate the Diazonium Salt: Unless using stabilized salts (e.g., tetrafluoroborates), always generate and use the diazonium salt in situ.[9]

-

Strict Temperature Control: Maintain the reaction temperature between 0 °C and 5 °C during diazotization and coupling. An ice-salt bath is recommended. A runaway reaction can lead to rapid gas evolution (N₂) and a dangerous pressure buildup.[5]

-

Controlled Addition: Add the sodium nitrite solution slowly to the acidic amine solution to manage the exotherm and prevent localized heating.

Part 3: Synthesis of Nitro-Pyrazoles: Integrating the Nitro Group

The "nitration" aspect of the user's query can be effectively addressed through two primary strategies, with the choice depending on the desired final structure and the stability of the intermediates.

Strategy 1: Pre-Functionalization via Nitroanilines (Preferred)

The most direct and reliable method is to begin with a commercially available nitro-substituted aniline. The nitro group is a strong electron-withdrawing group that stabilizes the intermediate diazonium salt, making the reaction cleaner and often higher-yielding.

Strategy 2: Post-Synthesis Nitration of the Pyrazole Ring

While possible, direct nitration of the final N-aryl pyrazole product is often more challenging.

-

Regioselectivity Issues: The pyrazole ring itself is susceptible to electrophilic attack, as is the N-aryl substituent. This can lead to a mixture of nitrated products, complicating purification. The C4 position of the pyrazole is typically the most electron-rich and prone to electrophilic substitution.[10]

-

Harsh Conditions: Standard nitrating conditions (e.g., fuming HNO₃/H₂SO₄) are strongly acidic and oxidizing, which can degrade the pyrazole ring or other sensitive functional groups on the molecule.[11]

Data Presentation: Comparative Yields

The pre-functionalization strategy is generally superior. The following table summarizes representative yields for the synthesis of nitro-aryl pyrazoles using this approach, demonstrating its robustness.

| Starting Nitroaniline | 1,3-Dicarbonyl Compound | Product | Reported Yield (%) |